molecular formula C6H9ClO4S B2394440 Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate CAS No. 2375248-60-3

Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate

Cat. No. B2394440
CAS RN: 2375248-60-3
M. Wt: 212.64
InChI Key: KDWRGMHUZCLABJ-CRCLSJGQSA-N
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Description

Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate, also known as MCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCC is a cyclopropane derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate is not well understood, but it is believed to act as an alkylating agent, reacting with various nucleophiles such as DNA, proteins, and enzymes. Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate has also been shown to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases.
Biochemical and Physiological Effects
Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate has been shown to have various biochemical and physiological effects, including antitumor, antiviral, and antibacterial activities. Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate has also been shown to inhibit the replication of various viruses, including HIV-1, herpes simplex virus, and influenza virus. Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate has also been shown to exhibit antibacterial activity against various gram-positive and gram-negative bacteria.

Advantages and Limitations for Lab Experiments

Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate can be easily synthesized using different methods and can be stored for long periods without significant degradation. Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate can also be used as a building block for the synthesis of various compounds with potential applications in medicinal chemistry and organic synthesis. However, Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate has some limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

For the study of Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate include the development of new methods for its synthesis, the investigation of its mechanism of action, and the exploration of its potential applications in various fields.

Synthesis Methods

Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate can be synthesized using different methods, including the reaction of cyclopropane carboxylic acid with chlorosulfonylmethyl chloride in the presence of a base. The reaction yields Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate as the product, which can be purified using various techniques such as column chromatography. Other methods of synthesis include the reaction of cyclopropane carboxylic acid with thionyl chloride followed by the reaction with chloromethylsulfenyl chloride.

Scientific Research Applications

Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate has been used as a building block for the synthesis of various compounds with potential therapeutic applications. Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate has also been used as a reagent in organic synthesis for the preparation of various cyclopropane derivatives. In materials science, Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate has been used as a precursor for the preparation of metal-organic frameworks.

properties

IUPAC Name

methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO4S/c1-11-6(8)5-2-4(5)3-12(7,9)10/h4-5H,2-3H2,1H3/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWRGMHUZCLABJ-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]1CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate

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